molecular formula C22H20BF3N2S B11110158 diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron

diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron

Cat. No.: B11110158
M. Wt: 412.3 g/mol
InChI Key: AEZDEVXAJLEYBR-UHFFFAOYSA-N
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Description

Diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron is a complex organoboron compound It is characterized by the presence of a boron atom coordinated with a trifluoromethyl group, a thiophen-2-ylmethyl group, and a pent-2-en-2-aminato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron typically involves the following steps:

    Formation of the Trifluoromethyl Group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Introduction of the Thiophen-2-ylmethyl Group: This step involves the reaction of the intermediate with thiophen-2-ylmethyl halides under basic conditions.

    Formation of the Pent-2-en-2-aminato Group: This can be synthesized through the condensation of appropriate amines with α,β-unsaturated carbonyl compounds.

    Coordination to Boron: The final step involves the coordination of the synthesized ligands to a boron source, such as boron trifluoride etherate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron involves its interaction with molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its boron atom can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl{1,1,1-trifluoro-4-[(thiophen-2-ylmethyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron is unique due to its specific combination of functional groups and coordination to boron

Properties

Molecular Formula

C22H20BF3N2S

Molecular Weight

412.3 g/mol

IUPAC Name

6-methyl-2,2-diphenyl-1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)-3-aza-1-azonia-2-boranuidacyclohexa-4,6-diene

InChI

InChI=1S/C22H20BF3N2S/c1-17-15-21(22(24,25)26)27-23(18-9-4-2-5-10-18,19-11-6-3-7-12-19)28(17)16-20-13-8-14-29-20/h2-15,27H,16H2,1H3

InChI Key

AEZDEVXAJLEYBR-UHFFFAOYSA-N

Canonical SMILES

[B-]1(NC(=CC(=[N+]1CC2=CC=CS2)C)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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